3-methyl-7-{2-methyl-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
3-methyl-7-{2-methyl-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core, a tetrazole ring, and a morpholine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-{2-methyl-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the tetrazole and morpholine rings through nucleophilic substitution and cyclization reactions. Common reagents used in these reactions include alkyl halides, sodium azide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-{2-methyl-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the purine or tetrazole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-methyl-7-{2-methyl-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-7-{2-methyl-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-ol: A pyrazole derivative with similar structural features.
1-phenyl-1H-tetrazole: A simpler tetrazole compound used in various chemical applications.
8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione: A purine derivative with a morpholine ring.
Uniqueness
What sets 3-methyl-7-{2-methyl-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H25N9O3S |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
3-methyl-7-[2-methyl-3-(1-phenyltetrazol-5-yl)sulfanylpropyl]-8-morpholin-4-ylpurine-2,6-dione |
InChI |
InChI=1S/C21H25N9O3S/c1-14(13-34-21-24-25-26-30(21)15-6-4-3-5-7-15)12-29-16-17(27(2)20(32)23-18(16)31)22-19(29)28-8-10-33-11-9-28/h3-7,14H,8-13H2,1-2H3,(H,23,31,32) |
InChI Key |
NRSJXVNZGWHJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C)CSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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